3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions may alter the oxidation state of the compound, leading to the formation of different derivatives.
Electrophilic Addition Reactions: Involves the addition of electrophiles to the compound, resulting in new products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: Used in the development of new materials with specific properties.
Biological Research: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrClN3 |
---|---|
Molecular Weight |
260.52 g/mol |
IUPAC Name |
3-bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-5-3-7(10)13-8(12-5)6(9)4-11-13/h3-4H,2H2,1H3 |
InChI Key |
NSVIAAZEZAAQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.